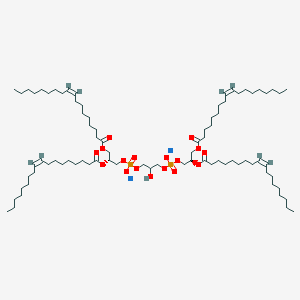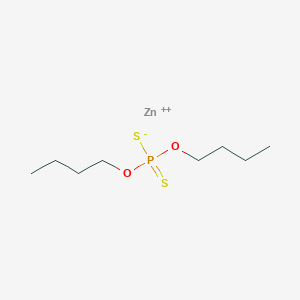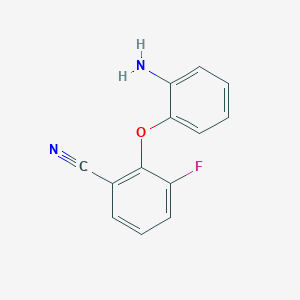
2-(2-Aminophenoxy)-3-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminophenoxy)-3-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an amino group, a fluorine atom, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenoxy)-3-fluorobenzonitrile typically involves multiple steps. One common method starts with the nitration of 2-aminophenol to produce 2-nitrophenol. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with 3-fluorobenzonitrile under basic conditions to yield the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the recycling of solvents and catalysts can reduce the environmental impact and production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminophenoxy)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminophenoxy)-3-fluorobenzonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 2-(2-Aminophenoxy)-3-fluorobenzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding interactions facilitated by the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminophenol: Shares the amino group but lacks the fluorine and nitrile substituents.
3-Fluorobenzonitrile: Contains the fluorine and nitrile groups but lacks the amino group.
2-(2-Aminophenoxy)ethanol: Similar structure but with an additional hydroxyl group.
Uniqueness
2-(2-Aminophenoxy)-3-fluorobenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological systems.
Eigenschaften
Molekularformel |
C13H9FN2O |
|---|---|
Molekulargewicht |
228.22 g/mol |
IUPAC-Name |
2-(2-aminophenoxy)-3-fluorobenzonitrile |
InChI |
InChI=1S/C13H9FN2O/c14-10-5-3-4-9(8-15)13(10)17-12-7-2-1-6-11(12)16/h1-7H,16H2 |
InChI-Schlüssel |
ZAHFOCLKOPOONS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)OC2=C(C=CC=C2F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







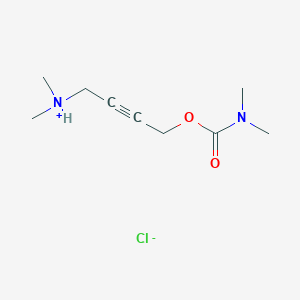
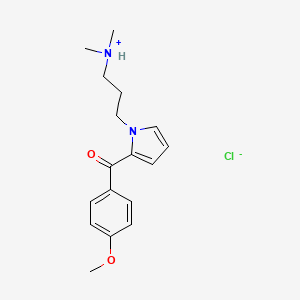

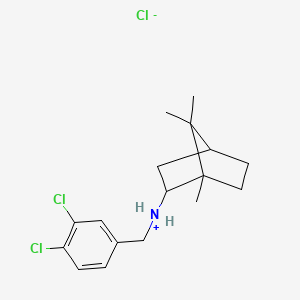
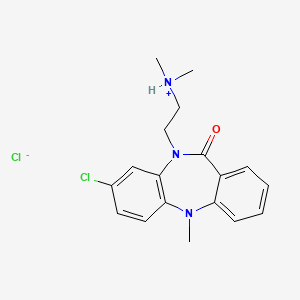
![3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-](/img/structure/B13740683.png)
